molecular formula C16H24N2O2S B2978552 1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenethylurea CAS No. 2034590-05-9

1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenethylurea

Cat. No.: B2978552
CAS No.: 2034590-05-9
M. Wt: 308.44
InChI Key: CZOYAJZLYZHOND-UHFFFAOYSA-N
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Description

1-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenethylurea is a synthetic organic compound that features a unique combination of a thiopyran ring and a phenethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenethylurea typically involves the following steps:

    Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diene and a sulfur source.

    Methoxylation: The thiopyran ring is then methoxylated using methanol in the presence of an acid catalyst.

    Urea Formation: The final step involves the reaction of the methoxylated thiopyran with phenethyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenethylurea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with various biological targets and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiopyran ring and phenethylurea moiety contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-thiophenecarboxamide
  • N-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-naphthamide

Uniqueness

1-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenethylurea is unique due to its specific combination of a thiopyran ring and a phenethylurea moiety

Properties

IUPAC Name

1-[(4-methoxythian-4-yl)methyl]-3-(2-phenylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-20-16(8-11-21-12-9-16)13-18-15(19)17-10-7-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOYAJZLYZHOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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